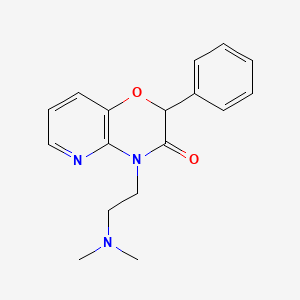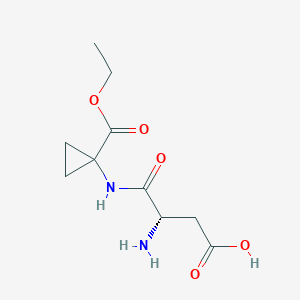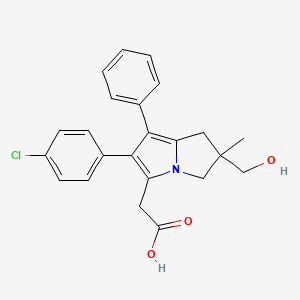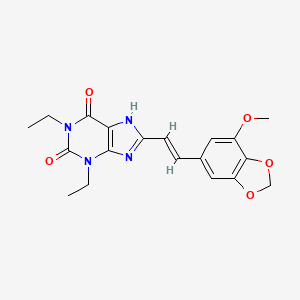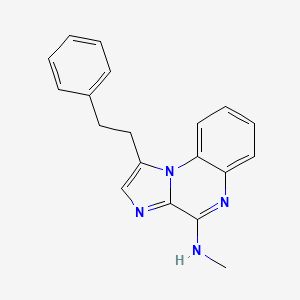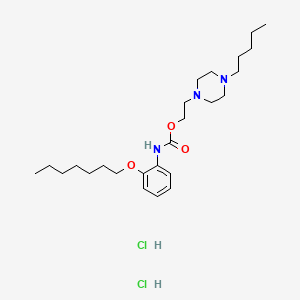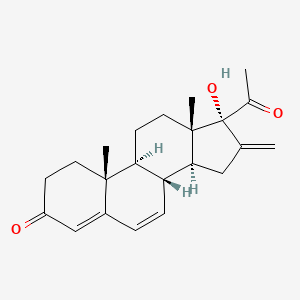
17-Hydroxy-16-methylene-delta6-progesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of progesterone and is known for its unique structural modifications, which include a methylene group at the 16th position and a double bond at the 6th position.
Métodos De Preparación
The synthesis of 17-Hydroxy-16-methylene-delta6-progesterone involves several steps. One of the primary methods includes the reaction of 16-dehydropregnenolone acetate with methylene iodide in the presence of a strong base, such as potassium tert-butoxide . The reaction conditions typically involve an inert atmosphere and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
17-Hydroxy-16-methylene-delta6-progesterone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 17-keto derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert the double bond at the 6th position to a single bond, forming 6-dehydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid nucleus.
Common reagents used in these reactions include chromium trioxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
17-Hydroxy-16-methylene-delta6-progesterone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: This compound is studied for its effects on cellular processes and hormone regulation.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 17-Hydroxy-16-methylene-delta6-progesterone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the transcription of specific genes involved in reproductive and metabolic processes. The molecular targets include progesterone receptors in the uterus, mammary glands, and central nervous system .
Comparación Con Compuestos Similares
17-Hydroxy-16-methylene-delta6-progesterone can be compared with other similar compounds such as:
Progesterone: The parent compound, which lacks the methylene group at the 16th position and the double bond at the 6th position.
17-Hydroxyprogesterone: Similar to the compound but without the methylene group at the 16th position.
Medroxyprogesterone acetate: A synthetic derivative with additional modifications for enhanced stability and bioavailability.
The uniqueness of this compound lies in its structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
10087-54-4 |
|---|---|
Fórmula molecular |
C22H28O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h5-6,12,17-19,25H,1,7-11H2,2-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
OWNBTLWHDRNFKF-GUCLMQHLSA-N |
SMILES isomérico |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O |
SMILES canónico |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)




